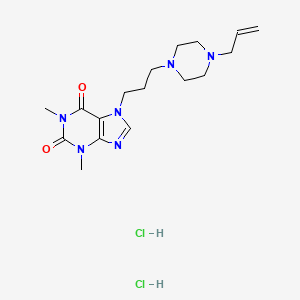
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride is a chemical compound with the molecular formula C17H26N6O2.2ClH and a molecular weight of 419.41 . This compound is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-allyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride involves multiple steps. One common method includes the reaction of theophylline with 3-(4-allyl-1-piperazinyl)propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its potential therapeutic applications in respiratory diseases, cardiovascular conditions, and neurological disorders.
Mécanisme D'action
The mechanism of action of Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with various molecular targets and pathways. It primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP results in bronchodilation, anti-inflammatory effects, and modulation of immune responses. Additionally, the compound may interact with adenosine receptors, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride can be compared with other similar compounds such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A derivative of theophylline with additional hydroxyl groups, used in respiratory therapy.
The unique addition of the 4-allyl-1-piperazinyl group in this compound enhances its pharmacological profile, making it distinct from these similar compounds .
Propriétés
Numéro CAS |
23237-83-4 |
|---|---|
Formule moléculaire |
C17H28Cl2N6O2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[3-(4-prop-2-enylpiperazin-1-yl)propyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H26N6O2.2ClH/c1-4-6-21-9-11-22(12-10-21)7-5-8-23-13-18-15-14(23)16(24)20(3)17(25)19(15)2;;/h4,13H,1,5-12H2,2-3H3;2*1H |
Clé InChI |
KAZNKFKLAGFRMW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCN(CC3)CC=C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


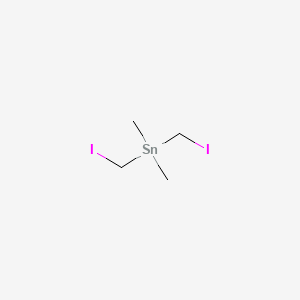
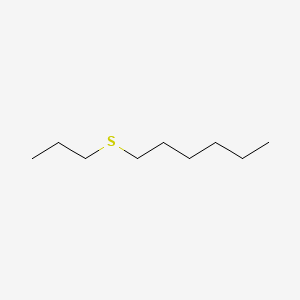

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
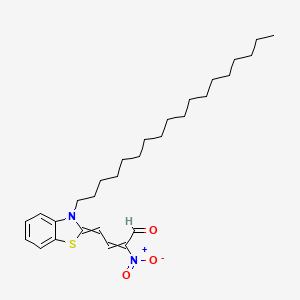
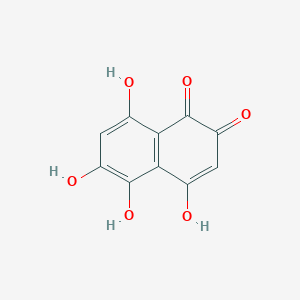

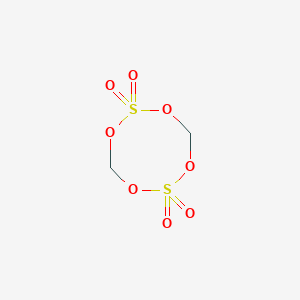


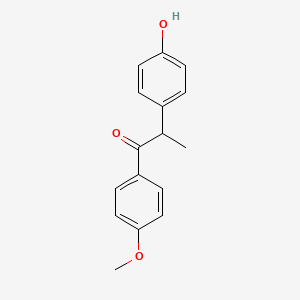
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
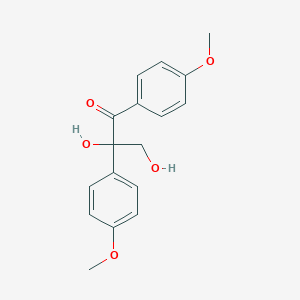
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
